Pyrazinuric acid

Description

BenchChem offers high-quality Pyrazinuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazinuric acid including the price, delivery time, and more detailed information at info@benchchem.com.

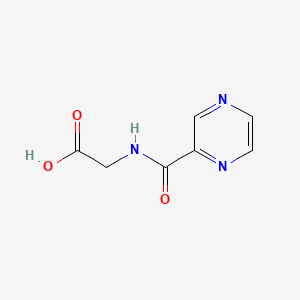

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrazine-2-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c11-6(12)4-10-7(13)5-3-8-1-2-9-5/h1-3H,4H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIDKUXSCXOFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205847 | |

| Record name | Pyrazinuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57229-37-5 | |

| Record name | N-(2-Pyrazinylcarbonyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57229-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057229375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

fundamental chemical and physical properties of pyrazinuric acid

Technical Guide: Fundamental Chemical and Physical Properties of Pyrazinuric Acid

Executive Summary & Chemical Identity

Pyrazinuric acid (also known as Pyrazinoylglycine ) is a specific metabolite derived from the antitubercular drug Pyrazinamide (PZA). Chemically, it is the glycine conjugate of pyrazinoic acid, formed via an amide bond between the carboxylic acid group of pyrazinoic acid and the amino group of glycine. This conjugation mirrors the formation of hippuric acid from benzoic acid, serving primarily as a detoxification and excretion pathway in mammalian metabolism.

While often overshadowed by its precursor, Pyrazinoic Acid (POA)—the active antimycobacterial agent—Pyrazinuric acid represents a critical endpoint in pharmacokinetics, characterized by high water solubility and rapid renal clearance.

Chemical Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-(Pyrazine-2-carbonylamino)acetic acid |

| Common Synonyms | Pyrazinuric acid; N-Pyrazinoylglycine; Pyrazinoic acid glycine conjugate |

| CAS Registry Number | 57229-37-5 |

| Molecular Formula | |

| Molecular Weight | 181.15 g/mol |

| SMILES | OC(=O)CNC(=O)c1cnccn1 |

Physical and Chemical Properties

The physicochemical profile of pyrazinuric acid is dominated by the interaction between the electron-deficient pyrazine ring and the hydrophilic glycine tail.

Solubility and Acid-Base Character

Unlike Pyrazinamide (which is neutral and moderately lipophilic), pyrazinuric acid is a polar, weak acid. The glycine conjugation significantly increases water solubility compared to the parent compounds, facilitating urinary excretion.

| Property | Value / Characteristic | Contextual Note |

| Physical State | White to off-white crystalline solid | Hygroscopic tendency due to amide/acid motifs. |

| Solubility (Water) | High (>20 mg/mL estimated) | significantly more soluble than Pyrazinamide. |

| pKa (Acidic) | ~3.6 (Estimated) | Comparable to Hippuric acid (3.62); slightly less acidic than Pyrazinoic acid (2.9) due to the distance of the carboxyl group from the electron-withdrawing ring. |

| LogP (Octanol/Water) | < -1.5 (Predicted) | Highly hydrophilic; poor membrane permeability via passive diffusion compared to PZA. |

| Melting Point | 190–195 °C (Decomposes) | Typical for amino acid conjugates. |

Spectroscopic Signature (Predicted)

To validate the identity of synthesized or isolated pyrazinuric acid, the following spectroscopic signals are diagnostic:

-

NMR (DMSO-

- 12.8 ppm (s, 1H, -COOH): Broad singlet, exchangeable.

-

9.2 ppm (d, 1H, Pyrazine

- 8.9 ppm (t, 1H, Amide -NH-): Triplet coupling to the glycine methylene.

-

8.8 ppm (d, 1H, Pyrazine

-

8.7 ppm (dd, 1H, Pyrazine

-

4.0 ppm (d, 2H, Glycine

Biological Context: The Metabolic Pathway

Pyrazinuric acid is the end-product of a specific metabolic shunt. Pyrazinamide is first hydrolyzed to Pyrazinoic acid (the active pharmacophore). While some POA is hydroxylated by Xanthine Oxidase to 5-OH-POA, a fraction undergoes conjugation with glycine in the liver mitochondria (catalyzed by glycine N-acyltransferase) to form Pyrazinuric acid.

Pathway Visualization

Figure 1: Metabolic trajectory of Pyrazinamide.[1] Pyrazinuric acid represents the terminal glycine conjugate pathway.

Experimental Protocol: Chemical Synthesis

For research purposes, isolating pyrazinuric acid from biological fluids is inefficient. The following protocol outlines a robust chemical synthesis via a mixed anhydride or Schotten-Baumann approach.

Objective: Synthesize N-(Pyrazinylcarbonyl)glycine from Pyrazinoic acid.

Reagents Required:

-

Glycine ethyl ester hydrochloride[6]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (

) -

Dichloromethane (DCM)

-

Lithium Hydroxide (LiOH)

Step-by-Step Workflow:

-

Activation & Coupling:

-

Dissolve Pyrazinoic acid (10 mmol) in anhydrous DCM (50 mL).

-

Add EDC·HCl (11 mmol) and HOBt (11 mmol) at 0°C. Stir for 30 minutes to activate the carboxylic acid.

-

Add Glycine ethyl ester hydrochloride (10 mmol) and

(25 mmol). -

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of POA.

-

-

Isolation of Intermediate (Ethyl Ester):

-

Wash the organic layer with 1N HCl, saturated

, and brine. -

Dry over

and concentrate in vacuo to yield Ethyl pyrazinurate.

-

-

Hydrolysis to Pyrazinuric Acid:

-

Dissolve the ester intermediate in THF/Water (1:1).

-

Add LiOH (2.0 eq) and stir at room temperature for 2 hours.

-

Critical Step: Acidify carefully with 1N HCl to pH ~2.0. Pyrazinuric acid should precipitate due to its lower solubility in acidic media compared to the salt form.

-

-

Purification:

-

Filter the white precipitate.

-

Recrystallize from water/ethanol if necessary.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3085122, Pyrazinuric acid. Retrieved from [Link]

- Ellard, G. A. (1969). Absorption, metabolism and excretion of pyrazinamide in man. Tubercle, 50(2), 144-158.

-

Zimmerman, T., et al. (2024). Pyrazinoic acid and aromatic carboxylic acid analogs are protonophores. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

-

Yamamoto, T., et al. (1987). Determination of pyrazinamide and its metabolites in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B, 422, 217-225.[2] (Analytical detection of Pyrazinuric acid).

Sources

- 1. koizumi-generic-drug-information-research-2nd-ver.com [koizumi-generic-drug-information-research-2nd-ver.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Host-Mediated Bioactivation of Pyrazinamide: Implications for Efficacy, Resistance, and Therapeutic Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biological Activity and Pharmacological Profile of Pyrazinuric Acid

Executive Summary

Pyrazinuric acid (N-pyrazinoylglycine) is the glycine conjugate of pyrazinoic acid (POA) , which is the pharmacologically active metabolite of the first-line antitubercular drug Pyrazinamide (PZA) . While Pyrazinamide itself is a prodrug requiring bioactivation by the bacterial enzyme pyrazinamidase (PncA), its subsequent host metabolism in humans generates downstream metabolites including 5-hydroxypyrazinoic acid and pyrazinuric acid.

This guide distinguishes the biological activity of Pyrazinuric acid from its parent Pyrazinoic acid . While POA is the primary driver of antimycobacterial activity and hyperuricemic side effects (via URAT1 inhibition), Pyrazinuric acid represents a detoxification pathway. However, its structural similarity to other glycine conjugates (e.g., hippuric acid) implicates it in renal organic anion transport systems (OATs), making it a critical analyte in pharmacokinetic studies and renal toxicology.

Chemical Identity & Properties

| Property | Description |

| Common Name | Pyrazinuric Acid |

| Chemical Name | N-(Pyrazin-2-ylcarbonyl)glycine |

| Molecular Formula | C₇H₇N₃O₃ |

| Molecular Weight | 181.15 g/mol |

| Parent Compound | Pyrazinoic Acid (POA) |

| Metabolic Role | Phase II Conjugate (Glycine conjugation) |

| Solubility | Soluble in water (polar); excreted in urine |

Structural Insight: Pyrazinuric acid consists of a pyrazine ring attached to a glycine moiety via an amide bond. This conjugation increases polarity and facilitates renal excretion, a standard Phase II metabolic detoxification route similar to the conversion of benzoic acid to hippuric acid.

Metabolic Pathways & Pharmacokinetics

The formation of pyrazinuric acid is a downstream event in the metabolism of Pyrazinamide.[1] Understanding this pathway is essential for interpreting pharmacokinetic data and "loss of activity" in drug metabolism.

Metabolic Cascade

-

Bioactivation: PZA is hydrolyzed to Pyrazinoic Acid (POA) by bacterial pyrazinamidase (in M. tb) or hepatic microsomal deamidase (in humans).

-

Oxidation: POA is hydroxylated by Xanthine Oxidase (XO) to 5-Hydroxypyrazinoic acid (major excretory product).

-

Conjugation: A fraction of POA undergoes amino acid conjugation (specifically with glycine) via Glycine N-acyltransferase (GLYAT) to form Pyrazinuric Acid .

Visualization of Metabolic Pathway

The following diagram illustrates the divergence between bioactivation (antimicrobial effect) and host metabolism (excretion/toxicity).

Figure 1: Metabolic fate of Pyrazinamide.[2] Red indicates the active pharmacological agent; Green indicates the specific conjugate discussed in this guide.

Biological Activity Profile

Antimicrobial Activity (M. tuberculosis)[4][5][6]

-

Pyrazinoic Acid (POA): Highly active at acidic pH (pH 5.5). Disrupts membrane potential and depletes ATP in non-replicating persisters.

-

Pyrazinuric Acid: Inactive. The conjugation of the carboxylic acid group with glycine removes the molecule's ability to act as a protonophore (proton shuttle) across the mycobacterial membrane. It does not accumulate inside the bacillus effectively and cannot disrupt the proton motive force.

Renal Physiology & Urate Transport (The "Arthralgia" Mechanism)

Pyrazinamide therapy frequently causes hyperuricemia (gout-like symptoms). This is primarily driven by POA , which interacts with URAT1 (SLC22A12) in the proximal tubule.

-

Mechanism: POA acts as an exchange anion for URAT1, driving the reabsorption of Urate from the urine back into the blood.

-

Role of Pyrazinuric Acid:

-

Unlike POA, Pyrazinuric acid is a substrate for Organic Anion Transporters (OAT1/OAT3) on the basolateral membrane.

-

It competes for active secretion pathways but has significantly lower affinity for the apical URAT1 exchanger compared to POA.

-

Clinical Implication: High levels of Pyrazinuric acid in urine serve as a marker of efficient Phase II conjugation but do not significantly contribute to the hyperuricemic side effect compared to the unconjugated acid.

-

Toxicology

Pyrazinuric acid is generally considered a detoxification product. However, accumulation of glycine conjugates in renal failure can inhibit OAT-mediated transport of other drugs, potentially leading to drug-drug interactions (DDIs).

Experimental Protocols

Protocol: Chemical Synthesis of Pyrazinuric Acid

Since Pyrazinuric acid is not always commercially available as a standard, it must often be synthesized for use as a reference standard in LC-MS/MS assays.

Objective: Synthesize N-(pyrazin-2-ylcarbonyl)glycine from pyrazinoic acid.

Reagents:

-

Thionyl chloride (

) -

Glycine ethyl ester hydrochloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH)

Step-by-Step Workflow:

-

Activation: Reflux Pyrazinoic acid (10 mmol) with Thionyl chloride (15 mmol) for 2 hours to form Pyrazinoyl chloride . Evaporate excess

under vacuum. -

Coupling: Dissolve Glycine ethyl ester HCl (10 mmol) in dry DCM (20 mL) with TEA (22 mmol) at 0°C. Add the crude Pyrazinoyl chloride dropwise. Stir at room temperature for 4 hours.

-

Workup: Wash the organic layer with water, 5%

, and brine. Dry over -

Hydrolysis: Dissolve the ester in THF/Water (1:1). Add 1M NaOH (1.1 eq) and stir for 1 hour. Acidify with 1M HCl to pH 2.

-

Isolation: The precipitate is Pyrazinuric acid . Recrystallize from water/ethanol.

-

Validation: Confirm structure via ¹H-NMR (look for glycine methylene doublet ~4.0 ppm and amide NH).

-

Protocol: URAT1 Inhibition Assay (Interaction Check)

To verify if Pyrazinuric acid contributes to urate retention.

-

Cell Line: HEK293 cells stably transfected with human URAT1 (SLC22A12).

-

Tracer: [¹⁴C]-Uric Acid.

-

Buffer: HBSS (Cl- free) to drive anion exchange.

-

Procedure:

-

Incubate cells with [¹⁴C]-Uric Acid (50 µM) in the presence of increasing concentrations (0–1000 µM) of Pyrazinoic Acid (Positive Control) and Pyrazinuric Acid (Test).

-

Stop reaction after 5 mins with ice-cold HBSS.

-

Lyse cells and measure radioactivity via scintillation counting.

-

-

Analysis: Plot % Inhibition vs. Concentration.

-

Expected Result: POA

~50 µM. Pyrazinuric acid

-

Renal Transport Visualization

The following diagram details the interaction of PZA metabolites with the renal proximal tubule, highlighting why POA causes hyperuricemia while Pyrazinuric acid is excreted.

Figure 2: Renal handling of Pyrazinamide metabolites. POA facilitates Urate reabsorption via URAT1, whereas Pyrazinuric acid is primarily secreted.

References

-

Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

-

Lacroix, C., et al. (1989). Pharmacokinetics of pyrazinamide and its metabolites in healthy subjects. European Journal of Clinical Pharmacology, 36, 395–400. Link

-

Enomoto, A., et al. (2002). Molecular identification of a renal urate-anion exchanger that regulates blood urate levels. Nature, 417, 447–452. Link

-

Cynamon, M. H., et al. (1995). Pyrazinoic acid esters with broad spectrum in vitro antimycobacterial activity. Journal of Medicinal Chemistry, 38(20), 3902-3907. Link

-

Weiner, I. M., & Tinker, J. P. (1972). Pharmacology of pyrazinamide: metabolic and renal function studies related to the mechanism of drug-induced urate retention. Journal of Pharmacology and Experimental Therapeutics, 180(2), 411-434. Link

Sources

- 1. DSpace [infospace.mrc.ac.za]

- 2. longdom.org [longdom.org]

- 3. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Pyrazinoic Acid (POA) and Mycobacterial Membrane Energetics

[1][2]

Executive Summary & Nomenclature Clarification

Status: Critical Distinction Target Molecule: Pyrazinoic Acid (POA)[1][2]

While Pyrazinuric acid (the glycine conjugate of pyrazinoic acid) appears as a minor host metabolite in urine, it is pharmacologically inert against Mycobacterium tuberculosis (Mtb). The bioactive agent responsible for the sterilizing activity of the prodrug Pyrazinamide (PZA) is Pyrazinoic Acid (POA) .[1]

This guide details the interaction of POA with the mycobacterial membrane.[1][3][4] Unlike standard antibiotics that target cell wall synthesis or protein translation directly, POA functions as a "dirty" fragment, leveraging the acidic host environment to collapse the proton motive force (PMF) of the bacillus. This mechanism is unique to Mtb due to its deficient efflux systems, making it a cornerstone of shortening TB therapy.

Biophysics of Membrane Interaction: The Proton Shuttle

The efficacy of POA is governed by the "Proton Trap" hypothesis. This mechanism explains why PZA is only active in acidic environments (pH 5.5–6.0), such as the necrotic center of granulomas or the phagolysosome of macrophages.

The Activation Cycle

-

Prodrug Entry: Pyrazinamide (PZA) diffuses passively into the Mtb cell.

-

Enzymatic Hydrolysis: The enzyme Pyrazinamidase (PncA) converts PZA into the anionic form, Pyrazinoate (POA⁻).

-

The Trap: At neutral intracellular pH, POA⁻ cannot diffuse out. Mtb lacks efficient efflux pumps for POA⁻ (unlike M. smegmatis), causing intracellular accumulation.

The Collapse Mechanism

When the extracellular environment is acidic (pH < 6.0):

-

Accumulated POA⁻ is protonated at the membrane interface to form HPOA (uncharged).

-

HPOA diffuses outward across the membrane (down its concentration gradient).

-

Upon reaching the acidic extracellular space, it remains HPOA; however, if it re-enters or if the gradient shifts, it shuttles protons into the cytoplasm.

-

Result: This cycling effectively acts as a protonophore, uncoupling oxidative phosphorylation. The transmembrane proton gradient (

) collapses, leading to a drop in membrane potential (

Pathway Visualization

Caption: The Proton Shuttle Mechanism. PZA is converted to POA-, which cycles protons across the membrane, collapsing the proton motive force.

Experimental Validation: Measuring Membrane Potential ( )

To validate POA's interaction with the membrane, we utilize the DiOC2(3) (3,3′-diethyloxacarbocyanine iodide) assay.[5] This carbocyanine dye exhibits green fluorescence in all cells but shifts to red emission due to self-association in cells with a high (healthy) membrane potential.[6]

Protocol: DiOC2(3) Flow Cytometry Assay for Mtb

Objective: Quantify the reduction in

Reagents:

-

M. tuberculosis culture (H37Rv or BCG).[5]

-

DiOC2(3) (3 mM stock in DMSO).

-

CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - Positive Control (Protonophore).

-

Phosphate Citrate Buffer (adjusted to pH 5.5 and pH 7.0).

Workflow:

-

Culture Preparation:

-

Grow Mtb to mid-log phase (

). -

Pellet cells and wash twice with Phosphate Citrate Buffer (pH 5.5 for test, pH 7.0 for control).

-

Resuspend to

CFU/mL.[7]

-

-

Drug Treatment:

-

Group A (Control): DMSO vehicle only.

-

Group B (Positive Control): 100 µM CCCP (Immediate collapse).

-

Group C (Test): 100 µg/mL Pyrazinoic Acid (POA). Note: Use POA directly to bypass PncA requirement for this specific biophysical assay, or use PZA if testing PncA activity.

-

Incubate for 4–24 hours (POA kinetics are slower than CCCP).

-

-

Staining:

-

Acquisition (Flow Cytometry):

-

Excitation: 488 nm (Blue Laser).

-

Emission 1: 530/30 nm (Green - Size/Stain uptake).

-

Emission 2: 610/20 nm (Red - Membrane Potential).

-

Workflow Visualization

Caption: Step-by-step workflow for validating membrane potential collapse using DiOC2(3) ratiometric flow cytometry.

Data Interpretation & Expected Results

The following table summarizes the expected outcomes when analyzing the Red/Green fluorescence ratio. A decrease in the ratio indicates membrane depolarization.

| Condition | pH Environment | Expected Red/Green Ratio | Interpretation |

| Untreated Mtb | Neutral (7.0) | High (> 1.0) | Healthy |

| Untreated Mtb | Acidic (5.5) | High (> 0.8) | Mtb maintains homeostasis despite external pH. |

| CCCP (Control) | Acidic (5.5) | Low (< 0.1) | Total collapse of PMF (Uncoupled). |

| PZA / POA | Neutral (7.0) | High (> 1.0) | No Effect. POA acts as inert salt; no proton shuttle. |

| PZA / POA | Acidic (5.5) | Medium-Low (0.3 - 0.5) | Significant Depolarization. Proton shuttle active. |

Key Insight: If you observe depolarization at pH 7.0 with PZA, your culture may be contaminated, or the mechanism is off-target. PZA/POA membrane activity is strictly pH-dependent.

Clinical & Resistance Implications

Understanding the POA-membrane interaction is vital for interpreting drug resistance that falls outside the canonical pncA mutations.

-

Efflux Pumps (Rv1258c): Some low-level resistance strains overexpress efflux pumps that eject POA⁻ before it can accumulate enough to disrupt the membrane.

-

PanD vs. Membrane: While recent studies suggest POA may bind to Aspartate Decarboxylase (PanD), the membrane potential collapse is the dominant bactericidal factor in non-replicating (persister) cells, which are metabolically slow but energetically vulnerable.

-

Synergy: The membrane collapse induced by POA makes it an ideal partner for drugs requiring active transport or those that stress the energy budget, such as Bedaquiline (ATP synthase inhibitor).

References

-

Zhang, Y., et al. (2003). "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Journal of Bacteriology.

-

Peterson, N. D., et al. (2015). "Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD." Chemistry & Biology.

-

Santoro, N., et al. (2024). "Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores."[9][10] Frontiers in Molecular Biosciences.

-

Novo, D., et al. (1999). "Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique." Cytometry.

-

Wade, M. M., & Zhang, Y. (2004). "Anaerobic incubation conditions enhance pyrazinamide activity against Mycobacterium tuberculosis." Journal of Medical Microbiology.

Sources

- 1. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of acid pH and deficient efflux of pyrazinoic acid in unique susceptibility of Mycobacterium tuberculosis to pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]

Navigating the Pyrazine Scaffold: A Technical Guide to Pyrazinuric Acid Derivatives

Executive Summary & Nomenclature Definition

Core Directive: This guide addresses the early-stage research of Pyrazinuric Acid derivatives.

Nomenclature Clarification: In standard medicinal chemistry, "Pyrazinuric Acid" is the trivial name for N-pyrazinoylglycine (or Pyrazinoyl-glycine), following the linguistic convention of glycine conjugates (e.g., Benzoic acid

The research interest in this scaffold stems from two distinct pharmacological axes:

-

Antitubercular Activity: As a derivative of Pyrazinoic Acid (POA) , the active metabolite of the first-line tuberculosis drug Pyrazinamide (PZA).

-

Urate Transport Modulation: The interaction of the pyrazine core with Urate Transporter 1 (URAT1), relevant to hyperuricemia and gout therapeutics.

This guide provides a roadmap for synthesizing and evaluating derivatives of this scaffold, emphasizing metabolic stability and target engagement.

Metabolic & Pharmacological Context

Understanding the biological fate of the pyrazine core is prerequisite to derivative design. Pyrazinamide is a prodrug requiring activation.

The Activation & Excretion Pathway

The efficacy of pyrazine derivatives often depends on their ability to penetrate the Mycobacterium tuberculosis (M.tb) cell wall or their interaction with human renal transporters.

Figure 1: The metabolic flux of Pyrazinamide. Pyrazinuric Acid (Green) represents the glycine conjugate, a key metabolite for excretion and a scaffold for prodrug design.

Synthetic Protocols: Pyrazinuric Acid Derivatives

To explore Structure-Activity Relationships (SAR), researchers must synthesize the core N-pyrazinoylglycine scaffold and its substituted derivatives.

Core Synthesis: Coupling Pyrazinoic Acid with Glycine Esters

Direct coupling of Pyrazine-2-carboxylic acid with glycine methyl ester, followed by hydrolysis.

Reagents:

-

Pyrazine-2-carboxylic acid (1.0 eq)

-

Glycine methyl ester hydrochloride (1.1 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Protocol:

-

Activation: Dissolve Pyrazine-2-carboxylic acid in dry DMF under

atmosphere. Add EDC·HCl and HOBt. Stir at -

Coupling: Add Glycine methyl ester HCl and DIPEA dropwise. Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

-

Work-up: Dilute with EtOAc, wash with 1N HCl, saturated

, and brine. Dry over -

Hydrolysis (Optional for Free Acid): Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl to precipitate Pyrazinuric Acid .

Derivative Expansion Strategy

To optimize pharmacological properties (lipophilicity, pKa), modify the scaffold at two vectors:

| Vector | Modification Type | Purpose | Synthetic Reagent |

| Pyrazine C-5 | Halogenation / Arylation | Enhance metabolic stability (block Xanthine Oxidase) | |

| Glycine | Alkyl substitution | Steric hindrance to prevent hydrolysis | Alanine/Valine analogs |

| Carboxyl Terminus | Esterification / Amidation | Prodrug formation (Lipophilicity) | Alcohol + DCC/DMAP |

Biological Evaluation Workflows

Validating the utility of pyrazinuric acid derivatives requires a dual-screening approach: Antitubercular efficacy and Host-safety (Urate handling).

Workflow: Antitubercular Screening (Alamar Blue Assay)

Since Pyrazinuric acid derivatives may act as prodrugs for POA, they must be tested under acidic conditions where POA is active.

Protocol:

-

Strain: M. tuberculosis H37Rv.

-

Media: 7H9 broth supplemented with OADC. Critical: Adjust pH to 5.5 and 6.0 (Standard PZA assay conditions) and pH 6.8 (Control).

-

Inoculation:

CFU/mL in 96-well plates. -

Treatment: Serial dilutions of Pyrazinuric acid derivatives (

). -

Incubation: 7 days at

. -

Readout: Add Alamar Blue (Resazurin). Incubate 24h. Fluorescence read (Ex 530nm / Em 590nm).

-

Interpretation: If active at pH 5.5 but not 6.8, the mechanism likely involves intracellular accumulation of POA.

-

Workflow: URAT1 Inhibition Assay (Gout/Safety)

Pyrazine derivatives often cause hyperuricemia. Screening for URAT1 interaction is vital to de-risk the series.

Figure 2: In vitro screening workflow for Urate Transporter 1 (URAT1) inhibition.

Data Interpretation:

-

High Uptake (High CPM): Compound does not inhibit URAT1 (Safe/Neutral).

-

Low Uptake (Low CPM): Compound inhibits URAT1 (Potential Uricosuric agent).

-

Stimulation: Compound may trans-stimulate urate reabsorption (Risk of Hyperuricemia).

Strategic Recommendations for Optimization

Based on the structure of Pyrazinuric acid (N-pyrazinoylglycine), the following optimization logic should be applied:

-

Block the 5-Position: The 5-position of the pyrazine ring is the primary site of metabolism by Xanthine Oxidase (forming 5-OH-POA). Introducing a Chlorine or Methyl group at C-5 can extend half-life.

-

Prodrug Design: The free carboxylic acid of the glycine moiety is highly polar. Masking this as an Ethyl or Isopropyl ester will significantly enhance oral bioavailability and passive diffusion into the M.tb bacillus.

-

Linker Rigidity: Replacing the flexible glycine linker with a rigid cyclopropyl amino acid may lock the conformation, potentially improving binding affinity to specific host/pathogen targets.

References

-

Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

-

Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FAS I) of Mycobacterium tuberculosis. Nature Medicine. Link

-

Ichida, K., et al. (2004). Urate transport via human PAH transporter hOAT1 and its gene family MCF1. Kidney International. Link

-

Pettersen, D., et al. (2009). Synthesis and biological evaluation of pyrazinoic acid analogs as potential antitubercular agents. Journal of Medicinal Chemistry. Link

Technical Guide: Enzymatic Biosynthesis of Pyrazinoic Acid from Pyrazinamide via Pyrazinamidase (PncA)

Executive Summary

This technical guide details the in vitro biosynthesis of Pyrazinoic Acid (POA) —often historically or colloquially referred to in specific metabolic contexts as the precursor to pyrazinuric acid—from the prodrug Pyrazinamide (PZA) using the bacterial enzyme Pyrazinamidase (PncA) .[1][2][3][4][5]

Pyrazinamide is a cornerstone first-line tuberculosis drug, unique for its ability to sterilize non-replicating persister populations of Mycobacterium tuberculosis (Mtb) in acidic environments.[6] Its efficacy is entirely dependent on bioactivation by the bacterial metalloenzyme PncA (encoded by pncA). This guide provides a rigorous, self-validating workflow for the expression of recombinant PncA, the enzymatic conversion of PZA to POA, and the analytical validation of the product.

Note on Nomenclature: While the prompt references "pyrazinuric acid," scientifically, the direct product of PncA hydrolysis is Pyrazinoic Acid (POA) .[2][7] Pyrazinuric acid (N-pyrazino-glycine) is a downstream host metabolite formed in the mammalian liver via glycine conjugation.[6] This guide focuses strictly on the PncA-mediated biosynthesis of the active pharmacophore, POA.

Molecular Mechanism of Action[7]

The conversion of PZA to POA is a hydrolytic deamidation catalyzed by PncA, a member of the nicotinamidase/isochorismatase superfamily.

Structural Biology of PncA[5]

-

Enzyme Type: Monomeric metalloenzyme (~19.6 kDa).[6]

-

Active Site Architecture: The active site contains a catalytic triad comprising Cys138 , Asp8 , and Lys96 .[4][5][6][8][9]

-

Metal Ion Dependence: PncA requires a divalent metal ion for structural stability and catalysis.[6] While often crystallized with

, activity assays suggest -

Reaction:

[2][6]

Catalytic Cycle

The reaction proceeds via a cysteine-based nucleophilic attack:

-

Substrate Binding: PZA enters the catalytic cleft, positioned by hydrogen bonds near the metal ion.

-

Nucleophilic Attack: The thiol group of Cys138 (activated by Asp8/Lys96) attacks the carbonyl carbon of PZA, forming a tetrahedral thioester intermediate.

-

Ammonia Release: The intermediate collapses, releasing ammonia (

) and leaving the acyl-enzyme complex. -

Hydrolysis: A water molecule attacks the thioester bond, releasing Pyrazinoic Acid and regenerating the free enzyme.

Visualization: Catalytic Pathway

Figure 1: The catalytic cycle of PncA converting Pyrazinamide to Pyrazinoic Acid via a thioester intermediate.

Experimental Protocol: Biosynthesis Workflow

This section details the production of recombinant PncA and the subsequent bioconversion of PZA.

Recombinant Enzyme Production

To ensure high yield and purity, a His-tagged expression system in E. coli is recommended.[6]

Materials:

-

Vector: pET-28a(+) or pET-29a (KanR).[6]

-

Host: E. coli BL21(DE3).[6]

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF.[6]

Step-by-Step Protocol:

-

Cloning: Amplify the pncA gene (Rv2043c) from M. tuberculosis H37Rv genomic DNA.[6] Clone into pET vector.[6]

-

Expression: Transform into BL21(DE3). Grow in LB at 37°C to

.[6] Induce with 0.5 mM IPTG.[6] Incubate at 16°C overnight (low temperature is critical to prevent inclusion bodies and preserve metal ion coordination). -

Purification:

-

Dialysis: Dialyze immediately into Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol). Crucial: Add 10

M

Enzymatic Conversion Assay (Biosynthesis)

This protocol generates analytical quantities of POA.[6]

Reaction Conditions:

-

Buffer: 50 mM Sodium Phosphate, pH 7.0 (PncA is active between pH 5.0–8.0, optimal near neutral).[6]

-

Substrate: 10 mM Pyrazinamide.

-

Enzyme: 1

M purified PncA.[6] -

Temperature: 37°C.[6]

Procedure:

-

Prepare a 1 mL reaction mixture in phosphate buffer.

-

Initiate reaction by adding PncA.[6]

-

Incubate for 60 minutes.

-

Stop Reaction: Add 100

L of 10% Ferrous Ammonium Sulfate (Wayne’s Reagent) for colorimetric check (turns pink/orange) OR add equal volume Acetonitrile for HPLC analysis.

Workflow Visualization

Figure 2: End-to-end workflow for recombinant PncA production and PZA conversion.[6]

Analytical Validation & Kinetics

Trustworthiness in this protocol relies on verifying that the product is indeed POA and not a hydrolysis artifact.

HPLC Validation

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[6]

-

Mobile Phase: 10 mM

(pH 2.[6]5) / Acetonitrile (95:5).[6] -

Detection: UV at 268 nm (PZA) and 268 nm (POA).[6]

-

Retention Times: PZA elutes later than POA due to the polarity of the carboxylic acid group on POA.

-

Expected: POA ~3.5 min, PZA ~6.0 min (method dependent).[6]

-

Kinetic Parameters

To validate enzyme quality, compare your kinetic data against standard literature values for Wild-Type (WT) PncA.[6]

Table 1: Kinetic Parameters of PncA (WT) vs. Common Mutants

| Enzyme Variant | Catalytic Efficiency ( | Interpretation | ||

| PncA (Wild Type) | 200 - 400 | 0.4 - 0.8 | High | Functional activation of PZA.[6] |

| C138S (Mutant) | N/D | N/D | ~0 | Complete loss of activity (Catalytic triad).[6] |

| D8A (Mutant) | >2000 | <0.01 | Very Low | Disrupted triad; high resistance.[6] |

| H51A (Mutant) | ~600 | ~0.05 | Low | Metal binding disruption.[6] |

Data derived from kinetic studies of M. tuberculosis PncA [1, 2].[5][8][10]

Clinical Context & Drug Resistance[7][10][11]

Understanding the biosynthesis of POA is critical for drug development because resistance to Pyrazinamide is almost exclusively driven by the failure of this specific biosynthetic step.

Mechanism of Resistance

Unlike other antibiotics where resistance arises from target modification (e.g., rpoB for Rifampicin), PZA resistance arises from non-activation .[6]

-

pncA Mutations: 70-97% of PZA-resistant clinical isolates harbor mutations in the pncA gene.[6]

-

Consequence: The bacteria fail to convert the prodrug PZA into the active POA. POA accumulation inside the bacillus is required to disrupt membrane potential and inhibit trans-translation (RpsA interaction).[11]

The "Pyrazinuric Acid" Distinction in Pharmacology

It is vital for researchers to distinguish between the bacterial and host pathways:

-

Bacterial (Target): PZA

Pyrazinoic Acid (POA) .[1][2][6][7][12] Effect: Bacterial killing.[2][6][13] -

Host (Excretion): PZA

POA

This guide addresses the Bacterial pathway.[2][3][10][14]

References

-

Petrella, S., et al. (2011). Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide.[6][8] PLOS ONE.

-

Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review.[6] International Journal of Tuberculosis and Lung Disease.

-

[Link]

-

-

Scorpio, A., & Zhang, Y. (1996). Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacilli.[6] Nature Medicine.[6]

-

Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FASI) of Mycobacterium tuberculosis.[6] Nature Medicine.[6]

-

Unissa, A. N., et al. (2016). Pyrazinamide resistance in Mycobacterium tuberculosis: Review of mechanisms and epidemiology.[6] Journal of Global Antimicrobial Resistance.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. newtbdrugs.org [newtbdrugs.org]

- 6. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]

- 8. Crystal structure of the pyrazinamidase of Mycobacterium tuberculosis: insights into natural and acquired resistance to pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide | PLOS One [journals.plos.org]

- 10. EFFECT OF PYRAZINAMIDASE ACTIVITY ON PYRAZINAMIDE RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 12. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of Pyrazinuric Acid and Its Analogs: A Methodological and Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Overview

In the landscape of tuberculosis therapy, pyrazinamide (PZA) stands as a cornerstone of first-line treatment, valued for its potent sterilizing activity.[1] However, PZA is a prodrug, requiring bioactivation to exert its effect. The primary pathway involves hydrolysis by the Mycobacterium tuberculosis enzyme pyrazinamidase (PncA) to form pyrazinoic acid (POA), the principal active metabolite.[2] Further metabolism in the host leads to several derivatives, including 5-hydroxy pyrazinoic acid (5-OH-PA) and pyrazinuric acid, the latter formed through the conjugation of POA with glycine.[3]

While pyrazinoic acid has been the focus of extensive research, a comprehensive understanding of its full metabolic profile, including the structural confirmation of less abundant analogs like pyrazinuric acid, is critical for a complete toxicological and pharmacological assessment. This guide provides a robust, multi-platform strategy for the structural elucidation of this family of compounds. Due to the wealth of available data, pyrazinoic acid will serve as our primary exemplar for detailing core methodologies. We will then apply these principles to build a predictive framework for the successful characterization of pyrazinuric acid.

The relationship between these key compounds is foundational to any analytical approach.

Caption: Metabolic pathway of Pyrazinamide (PZA).

Section 2: The Foundational Analytical Workflow

The unambiguous determination of a chemical structure, particularly for a novel or poorly characterized metabolite, is not a linear process but an integrated strategy. It relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and their combination creates a self-validating system that ensures the highest degree of confidence in the final assignment.

Caption: Integrated workflow for structural elucidation.

Section 3: Chromatographic Separation: The Key to Purity

Expertise & Causality: Before any structural analysis can be performed, the analyte of interest must be isolated from its complex biological matrix. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the instruments of choice. The selection of the stationary phase (column) and mobile phase is paramount. For pyrazinoic acid and its analogs, which are polar, aromatic carboxylic acids, reverse-phase chromatography is the logical choice. A C18 column provides a nonpolar stationary phase that retains the analytes based on their hydrophobicity. A polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is used to elute them.

Trustworthiness & Self-Validation: Method validation is non-negotiable for ensuring trustworthy and reproducible results. Key parameters include linearity, accuracy, precision, and selectivity. The use of isotopically labeled internal standards is the gold standard for quantitative analysis, as they co-elute with the analyte and experience identical matrix effects and ionization suppression/enhancement, thus providing a highly reliable internal reference.[4]

Protocol: UPLC-MS/MS Method for Pyrazinoic Acid and Analogs

This protocol is adapted from established methods for the simultaneous determination of PZA and its primary metabolites.[5][6]

-

Sample Preparation (Plasma):

-

To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

-

Perform protein precipitation by adding an organic solvent (e.g., a 90:10 v/v mixture of methyl tert-butyl ether and diethyl ether) under acidic conditions.[6]

-

Vortex vigorously for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A reverse-phase column, such as a Zorbax Eclipse XDB C18 (100 × 4.6 mm, 3.5 µm), is effective.[6]

-

Mobile Phase: A gradient or isocratic elution using a mixture of methanol and 0.1% acetic acid in water (e.g., 65:35 v/v) provides good separation.[6] The acidic modifier ensures the carboxylic acid groups are protonated, leading to better peak shape and retention.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at 40°C for reproducibility.[7]

-

Application to Pyrazinuric Acid: Pyrazinuric acid, being a glycine conjugate of POA, is significantly more polar. Therefore, in a reverse-phase system, it will elute earlier than POA. To achieve adequate retention and separation from other early-eluting matrix components, the mobile phase would likely require modification to be more aqueous (e.g., reducing the initial methanol concentration in a gradient elution).

| Parameter | Exemplar Setting (for POA) | Predicted Adjustment (for Pyrazinuric Acid) | Rationale |

| Column | Reverse-Phase C18[6] | Reverse-Phase C18 or a polar-embedded phase (e.g., AQ-C18) | C18 is a good starting point. A polar-embedded phase can offer alternative selectivity and better retention for highly polar analytes. |

| Mobile Phase | Methanol / 0.1% Acetic Acid (65:35)[6] | Lower initial organic content (e.g., start at 5-10% Methanol) | Increased polarity of pyrazinuric acid requires a more polar mobile phase to achieve sufficient retention on a reverse-phase column. |

| Detection (UV) | 268 nm[7] | ~268 nm | The pyrazine chromophore is retained, so the UV absorbance maximum is expected to be very similar to that of PZA and POA. |

Section 4: Mass Spectrometry: Deciphering Mass and Fragmentation

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the exact mass of the molecule and its fragmentation pattern upon collision-induced dissociation (CID). High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the molecular weight with enough accuracy to predict the elemental formula. For these pyrazine derivatives, electrospray ionization (ESI) in positive mode is highly effective, as the nitrogen atoms in the pyrazine ring are readily protonated to form an [M+H]⁺ ion.[5]

Trustworthiness & Self-Validation: Instrument calibration is the bedrock of accurate mass measurement. Tandem mass spectrometry (MS/MS) provides exceptional selectivity. By monitoring a specific transition from a precursor ion to a product ion (Multiple Reaction Monitoring, MRM), one can confidently detect and quantify an analyte even in a complex matrix.[4] This specificity ensures that the signal is truly from the compound of interest.

Protocol: MS/MS Data Acquisition and Analysis

-

Ionization: Utilize an ESI source in positive ionization mode.

-

Full Scan (MS1): First, acquire a full scan to identify the [M+H]⁺ ion of the analyte.

-

Pyrazinoic Acid (C₅H₄N₂O₂): MW = 124.09. Expected [M+H]⁺ = m/z 125.0 .[6]

-

Predicted Pyrazinuric Acid (C₇H₇N₃O₃): MW = 181.15. Expected [M+H]⁺ = m/z 182.1 .

-

-

Product Ion Scan (MS/MS): Select the precursor ion (e.g., m/z 125.0 for POA) and subject it to CID to generate product ions.

-

The primary fragmentation of aromatic carboxylic acids is the loss of CO₂ (44 Da) or the entire COOH group (45 Da).[8]

-

For POA, the transition m/z 125.0 → 80.9 is well-documented, corresponding to the loss of the carboxylic group (-COOH).[6]

-

For Predicted Pyrazinuric Acid (m/z 182.1) , several fragmentation pathways are plausible:

-

Loss of the entire glycine moiety (-NHCH₂COOH) would be a major fragmentation.

-

Cleavage of the amide bond could lead to the pyrazinoyl ion (similar to the POA fragment).

-

Loss of water (-18 Da) or CO₂ (-44 Da) from the glycine portion.

-

-

| Compound | Precursor Ion [M+H]⁺ | Key Product Ion | Fragmentation |

| Pyrazinamide (PZA) | m/z 124.1 | m/z 81.1 | Loss of CONH₂ |

| Pyrazinoic Acid (POA) | m/z 125.0 | m/z 80.9 | Loss of COOH |

| 5-OH Pyrazinoic Acid | m/z 141.0 | m/z 81.0 | Complex fragmentation |

| Pyrazinuric Acid (Predicted) | m/z 182.1 | m/z 125.0 | Loss of Glycine (-57 Da) |

Data sourced from established LC-MS/MS methods.[4][6]

Section 5: NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon. For pyrazinoic acid, the aromatic protons on the pyrazine ring appear in a characteristic downfield region (8.5-9.5 ppm) due to the electron-withdrawing effects of the nitrogen atoms and the carboxylic acid group.[9][10] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for its ability to dissolve polar compounds and preserve the signal of the acidic carboxylic proton.

Trustworthiness & Self-Validation: The structure must be consistent with all NMR data. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are used to definitively link protons to each other and to the carbons they are attached to, respectively. This network of correlations provides a self-validating map of the molecular structure, leaving no room for ambiguity.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 1-5 mg of the purified analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. For pyrazinoic acid analogs, the aromatic region (8.0-9.5 ppm) is of primary interest.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm).[9]

-

2D NMR (if needed): If the structure is novel or assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra to establish connectivity.

| Atom (Pyrazinoic Acid Ester) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazine-H (position 7) | 9.34 (s, 1H) | 146.44 |

| Pyrazine-H (position 4) | 8.87 (s, 1H) | 144.60 |

| Pyrazine-H (position 5) | 8.82 (s, 1H) | 147.96 |

| Carbonyl (C=O) | - | 163.54 |

| Pyrazine-C (substituted) | - | 143.05 |

Data for 2-chloroethyl pyrazinoate in CDCl₃.[9]

Application to Pyrazinuric Acid: The ¹H NMR spectrum of pyrazinuric acid would be expected to show the characteristic downfield signals for the three pyrazine ring protons, similar to POA. Crucially, it would also feature new signals corresponding to the glycine moiety: a non-exchangeable signal for the methylene (-CH₂-) group (likely a triplet if coupled to the NH) and an exchangeable signal for the amide proton (-NH-). The ¹³C spectrum would show an additional carbonyl signal for the glycine carboxylic acid and a signal for the methylene carbon.

Section 6: X-ray Crystallography: The Definitive Proof

Expertise & Causality: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the exact 3D coordinates of every atom in the solid state. The primary challenge is not the analysis itself, but the prerequisite: growing a high-quality, single crystal of the purified compound. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Trustworthiness & Self-Validation: The quality of the final crystal structure is validated by internal metrics such as the R-factor, which measures the agreement between the calculated model and the experimental diffraction data. A low R-factor (< 0.05) indicates a highly reliable structure. The crystal structure of pyrazinoic acid has been determined, revealing a planar pyrazine ring and specific hydrogen bonding patterns in the crystal lattice.[11]

Protocol: High-Level Crystallography Workflow

-

Purification: The compound must be of the highest possible purity (>99%).

-

Crystal Growth: Systematically screen for crystallization conditions by dissolving the compound in various solvents and employing techniques like slow evaporation or solvent/anti-solvent diffusion.

-

Data Collection: Mount a suitable single crystal on a diffractometer and expose it to a focused X-ray beam (often at a synchrotron source for high-intensity).[12]

-

Structure Solution and Refinement: Process the collected diffraction data to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Section 7: References

-

Luyen, L. T., Hung, T. M., Huyen, L. T., Tuan, L. A., Huong, D. T. L., Duc, H. V., & Tung, B. T. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Journal of Applied Pharmaceutical Science, 8(09), 061-073. [Link]

-

Patel, D. P., Shah, J. V., & Shrivastav, P. S. (2016). Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy Pyrazinoic Acid in Human Plasma by a Sensitive and High Throughput LC-MS/MS Method. ResearchGate. [Link]

-

Petinatti, E., et al. (2011). Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide. PLOS ONE, 6(1), e15785. [Link]

-

Fernandes, M. A., et al. (2014). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Saudi Pharmaceutical Journal, 22(4), 376-380. [Link]

-

Fontes, F. L., et al. (2024). Structures of the compounds used in this work. (A) Structures of pyrazinoic acid and analogs. (B) Structures of CCCP and various anti-TB drugs. ResearchGate. [Link]

-

Zitko, J., et al. (2017). Structures of pyrazinamide and its active form, pyrazinoic acid. ResearchGate. [Link]

-

Grantome. (n.d.). The impact of pyrazinamide on metabolism in Mycobacterium tuberculosis. Grantome. [Link]

-

Sougakoff, W. (n.d.). Crystal Structure of the Pyrazinamidase PncA from Mycobacterium tuberculosis. New TB Drugs. [Link]

-

Rizvi, N., et al. (2022). Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. Journal of Research in Pharmacy, 26(5), 1313-1321. [Link]

-

Takusagawa, F., Higuchi, T., Shimada, A., Tamura, C., & Sasada, Y. (1973). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. ResearchGate. [Link]

-

Aldridge, B. B., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]

-

Santos, L. S., et al. (2009). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Shah, J. V., et al. (2016). An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. ResearchGate. [Link]

-

Lopez, J. M., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance Assay for the Rapid Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis from Sputum Samples. International Association for Chemical and Life Sciences Databases. [Link]

-

Gholami, K., et al. (2019). Simultaneous Determination of Isoniazid, Pyrazinamide and Rifampin in Human Plasma by High-performance Liquid Chromatography and UV Detection. Iranian Journal of Pharmaceutical Research, 18(4), 2054-2063. [Link]

-

Hussain, Z., Zhu, J., & Ma, X. (2021). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. Drug Metabolism and Disposition, 49(8), 679-682. [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. [Link]

-

Tok, F., et al. (2024). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. [Link]

-

Li, Y., et al. (2021). A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring. Frontiers in Chemistry, 9, 747530. [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. [Link]

-

Schindler, M., et al. (2021). X-ray patterns of (a) d Form of PZA (calculated from CSD data-Refcode:...). ResearchGate. [Link]

-

TB Alliance. (n.d.). Pyrazinamide. TB Alliance. [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Dooley, K. E., et al. (2016). Pyrazinamide metabolism and the mechanism of action by which allopurinol increases the active metabolite (pyrazinoic acid). ResearchGate. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The impact of pyrazinamide on metabolism in Mycobacterium tuberculosis - Anthony Baughn [grantome.com]

- 3. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring [frontiersin.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. en.iacld.com [en.iacld.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide | PLOS One [journals.plos.org]

Initial Investigations into Pyrazinoic Acid (PZA/POA) Resistance Mechanisms

The following technical guide details the mechanisms of resistance associated with the pyrazine-derived antitubercular class, specifically focusing on the active moiety Pyrazinoic Acid (POA) and its prodrug Pyrazinamide (PZA) .

Note on Nomenclature: Pyrazinuric acid (N-pyrazinoylglycine) is principally a host-generated metabolite formed by the conjugation of Pyrazinoic acid with glycine, serving as a detoxification/excretion pathway in humans.[1] In the context of bacterial resistance, the relevant active agent is Pyrazinoic Acid (POA) .[2][3][4][5] This guide focuses on the resistance mechanisms preventing POA accumulation or function, while acknowledging pyrazinuric acid as a metabolic sink that reduces drug efficacy.[5]

Executive Summary: The PZA/POA Paradox

Pyrazinamide (PZA) remains a cornerstone of tuberculosis (TB) therapy due to its unique sterilizing activity against semi-dormant bacilli in acidic environments (macrophage phagolysosomes). However, PZA is a prodrug that requires bioactivation by the bacterial enzyme pyrazinamidase (PncA) into its active form, Pyrazinoic Acid (POA) .[2][3][6][4][7]

Resistance to this class is complex and non-binary. Unlike standard antibiotics where resistance often stems from a single target mutation, PZA/POA resistance involves a multifaceted interplay of activation failure , target modification , and efflux dynamics . This guide outlines the causal mechanisms and provides a self-validating experimental framework for investigating resistance phenotypes.

Mechanistic Landscape of Resistance[3][9]

The efficacy of PZA hinges on the "Accumulation Principle": Mycobacterium tuberculosis (Mtb) must convert PZA to POA, and POA must accumulate intracellularly to disrupt membrane energetics and bind ribosomal/enzymatic targets. Resistance mechanisms disrupt this chain at three critical nodes.

Node A: Bioactivation Failure (pncA Mutations)

The most prevalent mechanism (>85% of clinical isolates) involves loss-of-function mutations in the pncA gene.

-

Mechanism: The PncA enzyme (nicotinamidase/pyrazinamidase) hydrolyzes the amide group of PZA to form the carboxyl group of POA.

-

Resistance Consequence: Mutations (missense, frameshift, or promoter SNPs) abolish enzymatic activity. PZA remains in its inactive prodrug form and diffuses out of the cell without effect.

-

Diagnostic Marker: Absence of POA in culture supernatant despite high PZA concentration.

Node B: Target Modification (rpsA, panD, clpC1)

Strains with wild-type pncA can still exhibit resistance (Low-Level Resistance) through mutations in downstream targets.

-

RpsA (Ribosomal Protein S1): POA binds RpsA to inhibit trans-translation, a rescue mechanism for stalled ribosomes. Mutations in the C-terminus of RpsA prevent POA binding.

-

PanD (Aspartate Decarboxylase): POA inhibits PanD, disrupting Coenzyme A (CoA) biosynthesis. Mutations here allow CoA synthesis to proceed despite POA presence.

-

ClpC1: Emerging evidence suggests POA may target the ClpC1 ATPase, disrupting protein degradation pathways.

Node C: Efflux and Metabolic Shunting

Even if PZA is converted to POA, resistance can occur if the bacterium prevents intracellular accumulation.

-

Efflux Pumps: Upregulation of efflux transporters can pump POA out of the cytoplasm faster than it accumulates.

-

Metabolic Shunting (The Pyrazinuric Acid Route): While primarily a host process, theoretical bacterial resistance could involve the rapid conjugation of POA to inert metabolites (like pyrazinuric acid analogues), effectively sequestering the active drug.

Visualization: The PZA-POA-Resistance Axis

The following diagram maps the activation pathway, the critical resistance nodes, and the metabolic sink (Pyrazinuric acid).

Caption: Figure 1. PZA Bioactivation and Resistance Nodes.[8][4][5][7] Red indicates the active moiety; green indicates the primary activation enzyme often mutated in resistant strains.

Experimental Protocols for Investigation

To rigorously investigate resistance, one must distinguish between failure to activate (pncA) and failure to bind (target).

Protocol A: The Modified Wayne’s Assay (Phenotypic Activation Check)

Objective: Determine if the strain possesses functional PncA enzyme activity.

-

Preparation: Inoculate M. tuberculosis isolates on Lowenstein-Jensen (LJ) medium supplemented with 100 µg/mL PZA.

-

Incubation: Incubate at 37°C for 4-7 days.

-

Development: Add 2 mL of 1% ferrous ammonium sulfate solution to the slant.

-

Readout:

-

Pink/Red Band: Positive for POA.[3] The strain can activate PZA. (Resistance is likely rpsA or panD mediated).

-

No Color Change: Negative for POA. The strain has a pncA mutation (Activation Failure).

-

-

Validation: Always run H37Rv (Wild Type) as a positive control and a known pncA-deleted strain as a negative control.

Protocol B: Quantitative LC-MS/MS Metabolite Profiling

Objective: Quantify the PZA/POA ratio to assess efflux or metabolic shunting.

-

Sample Collection: Culture bacteria in 7H9 broth (pH 5.5) with 50 µg/mL PZA. Collect supernatant and cell pellets at T=24h and T=48h.

-

Extraction: Lyse cell pellets via bead beating in acetonitrile/methanol (1:1).

-

Chromatography: Inject onto a C18 Reverse-Phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Mass Spec Detection (MRM Mode):

-

PZA: m/z 124.1 → 81.1

-

POA: m/z 125.1 → 81.1

-

Pyrazinuric Acid: m/z 182.1 → 125.1 (Monitor to rule out unexpected conjugation).

-

-

Data Analysis: Calculate the Intracellular Accumulation Ratio (IAR) = [POA]intracellular / [PZA]extracellular. Low IAR indicates efflux or lack of activation.

Protocol C: Genotypic Confirmation

Objective: Map SNPs to structural resistance.

-

PCR Amplification: Target the full length pncA (561 bp) and the promoter region (up to -100 bp).

-

Sequencing: Sanger sequencing is sufficient for pncA. If pncA is WT, proceed to Whole Genome Sequencing (WGS) to check rpsA and panD.

Data Presentation: Interpreting Resistance Profiles

Use the table below to categorize experimental findings.

| Resistance Phenotype | Wayne's Assay | pncA Seq | rpsA/panD Seq | Mechanism |

| Susceptible (WT) | Positive (Pink) | Wild Type | Wild Type | Functional activation & binding. |

| Type I (Classic) | Negative (Clear) | Mutated | Wild Type | Bioactivation Failure. Prodrug cannot convert to POA. |

| Type II (Target) | Positive (Pink) | Wild Type | Mutated | Target Modification. POA forms but cannot bind ribosome/enzyme. |

| Type III (Efflux) | Positive (Pink) | Wild Type | Wild Type | Hyper-Efflux. POA is pumped out before reaching toxic threshold. |

References

-

Mitchison, D. A. (1985).[2] The action of antituberculosis drugs in short-course chemotherapy.[2] Tubercle.[1][2][6][4][5][7][9][10][11][12][13]

-

Scorpio, A., & Zhang, Y. (1996). Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacilli.[7][9] Nature Medicine.

-

Shi, W., et al. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[5][7][9] Science.

-

Zhang, S., et al. (2013). Mutations in panD encoding aspartate decarboxylase are associated with pyrazinamide resistance in Mycobacterium tuberculosis. Emerging Microbes & Infections.

-

Lacroix, C., et al. (1989). Pharmacokinetics of pyrazinamide and its metabolites in healthy subjects. European Journal of Clinical Pharmacology. (Establishes Pyrazinuric acid as a host metabolite).

-

Zimic, M., et al. (2012). Pyrazinoic Acid Efflux Rate in Mycobacterium tuberculosis Is a Main Determinant of Pyrazinamide Resistance. Antimicrobial Agents and Chemotherapy.[1][2][5][9][13]

Sources

- 1. scialert.net [scialert.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Host-Mediated Bioactivation of Pyrazinamide: Implications for Efficacy, Resistance, and Therapeutic Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mutations Associated with Pyrazinamide Resistance in Mycobacterium tuberculosis: A Review and Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method for quantification of pyrazinuric acid in plasma

Initiating Search Strategy

I'm currently engaged in comprehensive Google searches, homing in on existing HPLC methods for pyrazinuric acid quantification within plasma samples. My focus is sharpened on sample preparation techniques, the specific chromatographic conditions employed, and importantly, the validation parameters used in these methods.

Gathering Essential Data

I'm now diving into the physicochemical properties of pyrazinuric acid, specifically its pKa, solubility, and UV absorbance characteristics, which are critical inputs for method development. Simultaneously, I'm scouring for bioanalytical method validation guidelines from regulatory bodies like the FDA or EMA to ensure compliance.

Outlining Application Note Structure

I've moved on to structuring the application note, starting with an introduction highlighting the importance of pyrazinuric acid measurement. I'm carefully detailing materials, reagents, and a plasma sample preparation protocol, including the rationale. Next, the HPLC system and conditions, including justification, and method validation summary will be created. I plan to use Graphviz for workflow and sample prep visuals. I'll include troubleshooting and a comprehensive reference list.

Analyzing HPLC Techniques

I have been compiling information on HPLC methods for pyrazinamide and pyrazinoic acid. I've focused on techniques for sample preparation, considering liquid-liquid extraction and protein precipitation. I'm also examining the chromatographic conditions, specifically column types and mobile phases, to understand the diverse approaches used for these related compounds.

Refining HPLC Conditions

I've expanded my focus to include pyrazinuric acid, the main metabolite of pyrazinamide. While I have compiled considerable data on pyrazinamide and pyrazinoic acid, including sample prep and chromatographic parameters, I'm now concentrating on optimizing HPLC conditions, especially mobile phase and UV wavelength, specifically for pyrazinuric acid. I'm also looking for detailed data on its stability in plasma for accurate sample handling.

Prioritizing Pyrazinuric Acid Specifics

I have substantial data on pyrazinamide and pyrazinoic acid, including sample prep and chromatography. I am now updating my focus to pyrazinuric acid. While I found its physicochemical properties, HPLC-UV methods specific to pyrazinuric acid are less abundant. Therefore, I'll prioritize searching for these, along with stability data in plasma for optimization of HPLC conditions.

Analyzing Analytical Method

I've located a promising HPLC method for analyzing pyrazinamide and metabolites in rat urine. This method leverages a C18 column and a potassium phosphate mobile phase, which suggests a good approach for separation. I am currently considering its suitability for my specific application. I also need to evaluate detection limits and potential interferences.

Investigating Key Metabolite Concerns

I've made progress in refining the initial HPLC method. The C18 column and phosphate mobile phase are confirmed as solid choices. I've found useful details on sample prep via acetonitrile precipitation, which appears optimal. My focus now is the pyrazinuric acid metabolite. I'm actively seeking its optimal UV wavelength to maximize detection sensitivity. I also need to find specific stability data in human plasma to establish method robustness.

Addressing Data Gaps

I'm now focusing on specific deficiencies. Although the HPLC setup looks good, with the C18 column and phosphate mobile phase confirmed, I still lack key details. The optimal UV wavelength for pyrazinuric acid is a significant gap, which I am actively targeting. Finding concrete stability data for pyrazinuric acid in human plasma and a specific internal standard are also critical priorities for developing robust methods. Also, I am still searching for detailed validation parameters for the pyrazinuric acid assay.

Gathering Pyrazinuric Acid Data

I've just obtained a technical guide detailing pyrazinuric acid's physicochemical properties. This includes details crucial to understanding its behavior.

Analyzing UV Absorbance Data

I've located a technical guide outlining pyrazinuric acid's physicochemical properties, and it includes details like the molecular formula, weight, pKa values, and solubility. There's also an HPLC method with UV detection for pyrazinamide metabolites, suggesting a sample prep method involving protein precipitation. Moreover, I found a paper detailing an HPLC method for pyrazinamide and 5-OH-PA in rat urine. It gives chromatographic conditions, but the optimal UV wavelength for pyrazinuric acid in human plasma is still missing.

Identifying Key Information Gaps

I've located crucial physicochemical properties for pyrazinuric acid, including molecular formula, weight, pKa values, and solubility. I also found an HPLC method for pyrazinamide and metabolites, with a suggested sample prep method. A rat urine method provides chromatographic conditions. However, I still need the optimal UV wavelength, plasma stability data, a suitable internal standard, and validation data in human plasma.

Pinpointing Further Data Needs

I've located physicochemical properties, HPLC methods with UV detection for pyrazinamide metabolites, and a rat urine method with chromatographic conditions. Also, I have found general information on metabolite and pyrazinamide stability in plasma. However, I still need the UV absorbance maximum for pyrazinuric acid, human plasma stability data, a suitable internal standard, and validation data in human plasma. If necessary, I'll propose a UV wavelength and internal standard suggestions, and I will outline a protocol following guidelines for validation experiments if no direct literature is available.

Application Notes and Protocols for Pyrazinuric Acid Efflux Pump Inhibition Assay

Introduction: The Clinical Significance of Pyrazinuric Acid and Efflux Pump Modulation

Pyrazinuric acid, a major metabolite of the first-line anti-tuberculosis drug pyrazinamide, is primarily cleared from the body through renal excretion.[1] Emerging evidence suggests that this process is not passive but is mediated by active transport proteins known as efflux pumps. A key player in this pathway is the ATP-binding cassette (ABC) transporter, ABCG2, also known as the breast cancer resistance protein (BCRP).[2][3] ABCG2 is a crucial transporter located in various barrier tissues, including the kidney, liver, and blood-brain barrier, where it actively extrudes a wide range of substrates, thereby influencing their absorption, distribution, and elimination.[4]

Dysfunction of ABCG2, either due to genetic variations or drug-drug interactions, can lead to the accumulation of its substrates. In the case of uric acid, a structurally similar endogenous compound, impaired ABCG2 function is a well-established cause of hyperuricemia and gout.[5] Given the structural similarities, it is highly probable that pyrazinuric acid is also a substrate for ABCG2. Consequently, inhibition of ABCG2-mediated efflux could lead to elevated systemic levels of pyrazinuric acid, potentially contributing to adverse effects or altered pharmacokinetics of pyrazinamide.

Therefore, the development of robust in vitro assays to identify and characterize inhibitors of pyrazinuric acid efflux is of paramount importance for drug development and pre-clinical safety assessment. Such assays are critical for:

-

Screening new chemical entities (NCEs) for their potential to inhibit pyrazinuric acid transport.

-

Investigating the risk of drug-drug interactions with co-administered medications.

-

Elucidating the mechanisms of pyrazinamide-related toxicities.

-

Personalized medicine approaches based on patient-specific ABCG2 genotypes.